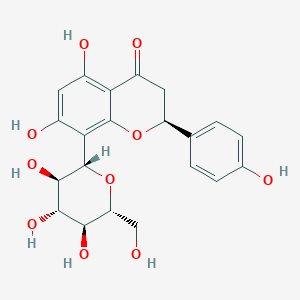

Isohemiphloin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQWOQSQAVBHEV-VHLXACGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347247 | |

| Record name | Isohemiphloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-02-8 | |

| Record name | Isohemiphloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isohemiphloin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohemiphloin is a flavonoid compound, a class of secondary metabolites widely recognized for their diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C21H22O10, is classified as a flavanone glycoside.[1] Its structure consists of a flavanone backbone substituted with hydroxyl groups and a glucose moiety. The systematic IUPAC name for this compound is (2S)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22O10 | [1] |

| Molecular Weight | 434.39 g/mol | [1][2] |

| CAS Number | 3682-02-8 | [1][2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

The chemical structure of this compound can be represented by the following SMILES string: OC1=CC(O)=C(C(C--INVALID-LINK--C=C2)O3)=O)C3=C1[C@@H]4O--INVALID-LINK----INVALID-LINK--[C@H]4O)CO[1]

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Predictions available |

| ¹³C NMR | Predictions available |

| Note: Predicted NMR data can be obtained from chemical databases such as Guidechem.[1] |

Experimental Protocols

Isolation of this compound from Dalbergia odorifera

This compound has been isolated from the roots of Dalbergia odorifera.[2] A general protocol for the isolation of flavonoids from plant material using preparative chromatography is outlined below.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and identification of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered roots of Dalbergia odorifera are extracted with a suitable solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the compounds.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile).

-

Structural Elucidation: The purified compound is identified as this compound based on the analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, and by comparison with published data.

Biological Activities and Signaling Pathways

Flavonoids, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific studies on this compound are limited, its chemical structure suggests potential involvement in various biological pathways.

Potential Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest that it may possess antioxidant properties by acting as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5][6]

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated.

Potential Anti-inflammatory Activity

Flavonoids are known to modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[7][8][9]

-

RAW 264.7 cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of this compound for a specific period.

-

The cells are then stimulated with LPS to induce NO production.

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The percentage of inhibition of NO production is calculated.

Potential Signaling Pathway Involvement: NF-κB and MAPK

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound could also modulate these pathways.

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

Potential Cytotoxic Activity

Many flavonoids have been shown to exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay

The cytotoxicity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with different concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a flavonoid with a well-defined chemical structure. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, its structural features suggest potential for antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a foundational resource for researchers and professionals in drug development, outlining the known characteristics of this compound and providing detailed protocols for its further investigation. Future research should focus on obtaining detailed spectroscopic data, quantifying its biological activities, and elucidating the specific signaling pathways through which it exerts its effects.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS:3682-02-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate pathway of 8-C-glucosylflavanone biosynthesis: A technical guide for researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the core biosynthetic pathway of 8-C-glucosylflavanones, a class of flavonoids with significant therapeutic potential. This document provides a comprehensive overview of the enzymatic cascade, quantitative data on enzyme kinetics and product yields, detailed experimental protocols, and visual representations of the key processes.

Introduction

8-C-glucosylflavanones are a unique subgroup of flavonoids characterized by a glucose moiety attached to the C-8 position of the flavanone backbone through a stable carbon-carbon bond. This structural feature confers enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts, leading to improved bioavailability and distinct pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthesis of these compounds is paramount for their targeted production through metabolic engineering and for the development of novel therapeutics. This guide details the key enzymatic steps, presents relevant quantitative data, and provides methodologies for the characterization of this important biosynthetic pathway.

The Core Biosynthetic Pathway

The biosynthesis of 8-C-glucosylflavanones from a general flavanone precursor, such as naringenin, involves a three-step enzymatic cascade:

-

2-Hydroxylation: The pathway is initiated by the action of flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase. This enzyme introduces a hydroxyl group at the C-2 position of the flavanone, forming a 2-hydroxyflavanone intermediate. This step is crucial as it prepares the molecule for the subsequent C-glycosylation.

-

C-Glucosylation: The central step is catalyzed by a C-glucosyltransferase (CGT) , a member of the glycosyltransferase family 1. This enzyme facilitates the attachment of a glucose molecule from a UDP-glucose donor to the C-8 position of the 2-hydroxyflavanone. This reaction proceeds through an electrophilic substitution mechanism on the electron-rich aromatic A-ring.

-

Dehydration: The final step involves the removal of the 2-hydroxyl group from the 2-hydroxy-8-C-glucosylflavanone intermediate. This dehydration reaction, which can occur spontaneously or be catalyzed by a yet to be fully characterized dehydratase , results in the formation of the stable 8-C-glucosylflavanone.

Below is a diagram illustrating the core biosynthetic pathway of 8-C-glucosylflavanones.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the overall production titers achieved in various systems. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in 8-C-Glucosylflavanone Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

| Flavanone 2-Hydroxylase (F2H) | Camellia sinensis | Naringenin | 15.2 ± 1.8 | 1.2 ± 0.1 | - | [1] |

| C-Glucosyltransferase (CGT) | Citrus unshiu (CuCGT) | 2-Hydroxynaringenin | 150 ± 20 | - | 5.3 | [2] |

| Oryza sativa (OsCGT) | 2-Hydroxynaringenin | 58.3 ± 4.7 | 0.39 ± 0.02 | 0.03 | ||

| Glycine max (GmCGT) | 2-Hydroxynaringenin | 35.7 ± 3.1 | - | - | ||

| Dehydratase | - | - | - | - | - | Data not available |

Table 2: Production of 8-C-Glucosylflavanones in Engineered Microorganisms

| Product | Host Organism | Titer (mg/L) | Culture Conditions | Reference |

| Vitexin & Isovitexin | Saccharomyces cerevisiae | ~5 | Fed-batch fermentation | [3] |

| Phloretin C-glucosides | Escherichia coli | 110 | Fed-batch fermentation with precursor feeding | [4] |

| Anthocyanins (related flavonoids) | Saccharomyces cerevisiae | 15.1 | Fed-batch fermentation | [5] |

Table 3: Physicochemical Properties of Representative 8-C-Glucosylflavanones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Vitexin | C21H20O10 | 432.38 | 262-264 | Soluble in DMSO (~16.6 mg/mL) and dimethylformamide (~14.3 mg/mL); sparingly soluble in aqueous buffers.[6] |

| Isovitexin | C21H20O10 | 432.38 | 257-258 | Soluble in DMSO and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers.[7][8] |

| Orientin | C21H20O11 | 448.38 | 265-267 | Soluble in methanol, ethanol; sparingly soluble in water. |

| Isoorientin | C21H20O11 | 448.38 | 235-236 | Soluble in methanol, ethanol; sparingly soluble in water. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the 8-C-glucosylflavanone biosynthetic pathway.

Protocol 1: Flavanone 2-Hydroxylase (F2H) Activity Assay using Plant Microsomes

This protocol describes the preparation of plant microsomes and the subsequent assay for F2H activity.

1. Microsome Preparation: a. Homogenize fresh plant tissue (e.g., young leaves) in ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 2% (w/v) polyvinylpolypyrrolidone). b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris. c. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 20% (v/v) glycerol) and determine the protein concentration.

2. F2H Activity Assay: a. Prepare a reaction mixture containing:

- 100 µL of microsomal preparation (0.1-0.5 mg/mL protein)

- 50 µM flavanone substrate (e.g., naringenin, dissolved in DMSO)

- 1 mM NADPH

- Make up the final volume to 200 µL with 50 mM potassium phosphate buffer (pH 7.4). b. Initiate the reaction by adding NADPH and incubate at 30°C for 30-60 minutes. c. Terminate the reaction by adding 200 µL of ice-cold ethyl acetate. d. Vortex vigorously and centrifuge to separate the phases. e. Evaporate the ethyl acetate phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol). f. Analyze the formation of 2-hydroxyflavanone by HPLC or LC-MS.

Below is a workflow diagram for the F2H activity assay.

Protocol 2: Recombinant C-Glucosyltransferase (CGT) Expression, Purification, and Activity Assay

This protocol outlines the production of recombinant CGT in E. coli and its subsequent functional characterization.

1. Expression and Purification: a. Clone the coding sequence of the target CGT into a suitable expression vector (e.g., pET vector with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM) at a low temperature (e.g., 16-20°C) overnight. d. Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). e. Lyse the cells by sonication and clarify the lysate by centrifugation. f. Purify the His-tagged CGT from the supernatant using Ni-NTA affinity chromatography. g. Elute the protein with a high concentration of imidazole and dialyze against a storage buffer. h. Assess the purity and concentration of the recombinant protein by SDS-PAGE and a protein assay.

2. CGT Activity Assay: a. Prepare a reaction mixture containing:

- 1-5 µg of purified recombinant CGT

- 100 µM 2-hydroxyflavanone substrate

- 1 mM UDP-glucose

- 50 mM Tris-HCl buffer (pH 7.5)

- Final volume of 100 µL. b. Initiate the reaction by adding the enzyme and incubate at 30°C for 30-60 minutes. c. Stop the reaction by adding 100 µL of methanol. d. Centrifuge to pellet the precipitated protein. e. Analyze the supernatant for the formation of 2-hydroxy-8-C-glucosylflavanone by HPLC or LC-MS.

Below is a workflow diagram for the CGT characterization.

Conclusion

The biosynthesis of 8-C-glucosylflavanones is a specialized branch of the flavonoid pathway that yields compounds with enhanced stability and significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, a compilation of available quantitative data, and robust experimental protocols for the characterization of the key enzymes involved. Further research is needed to fully elucidate the dehydratase step and to expand the repertoire of characterized F2H and CGT enzymes from diverse plant sources. The information presented herein serves as a valuable resource for researchers aiming to harness this biosynthetic pathway for the production of high-value flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering de novo anthocyanin production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Efficient production of anthocyanins in Saccharomyces cerevisiae by introducing anthocyanin transporter and knocking out endogenous degrading enzymes [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 38953-85-4 CAS MSDS (ISOVITEXIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-depth Technical Guide on the Putative Biological Activity of Isohemiphloin

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the putative biological activity of Isohemiphloin. While the compound is identified as a flavonoid with the CAS Number 3682-02-8, there is no readily accessible research detailing its pharmacological effects, mechanism of action, or any associated experimental data.

Due to this absence of foundational scientific data, it is not possible to fulfill the core requirements of this technical guide, which include:

-

Data Presentation: No quantitative data on the biological activity of this compound (e.g., IC50, EC50 values) could be found to be summarized in a tabular format.

-

Experimental Protocols: Without any published studies, there are no experimental methodologies to detail.

-

Signaling Pathways and Visualizations: The signaling pathways through which this compound may act are unknown, and therefore, no diagrams can be generated.

The creation of an in-depth technical guide or whitepaper on the putative biological activity of this compound is not feasible at this time due to the lack of published scientific research on the topic. Further investigation and primary research would be required to elucidate any potential biological activities of this compound.

References

In-depth Technical Guide on Isohemiphloin and its Role in Plant Secondary Metabolism

Notice to the Reader: Extensive searches of scientific literature and biochemical databases have yielded no specific compound named "isohemiphloin." It is possible that this name is a result of a typographical error, a synonym not widely recognized, or refers to a very recently discovered compound not yet documented in readily accessible databases.

This guide will, therefore, address the broader context of plant secondary metabolism, focusing on classes of compounds that bear structural or biosynthetic resemblance to the likely intended queries, such as isoprenoids and isoquinoline alkaloids. This approach is intended to provide a valuable resource for researchers, scientists, and drug development professionals by detailing the principles and methodologies applicable to the study of novel plant-derived secondary metabolites.

Introduction to Plant Secondary Metabolism

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[1][2] Unlike primary metabolites (e.g., carbohydrates, amino acids), their absence does not result in immediate death, but rather impairs the plant's long-term survival, fecundity, or aesthetics. These compounds play a crucial role in the interaction of the plant with its environment, including defense against herbivores and pathogens, attracting pollinators, and as agents of plant-plant competition.[2]

Plant secondary metabolites can be broadly categorized into three major groups based on their biosynthetic origins:

-

Terpenoids and Isoprenoids: Derived from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3]

-

Phenolic Compounds: Synthesized via the shikimic acid or malonic acid pathways.

-

Nitrogen-Containing Compounds (Alkaloids): Biosynthesized from amino acids.

Given the potential components of the term "this compound" ("iso" suggesting an isomer, "hemi" implying a half-unit, and "phloin" possibly relating to phloem or a phenolic compound), it is plausible the intended compound could be a type of isoprenoid or a phenolic compound.

Biosynthesis of Key Secondary Metabolite Classes

Isoprenoid Biosynthesis

Isoprenoids are the largest class of plant secondary metabolites.[3] Their biosynthesis begins with the formation of the five-carbon building blocks, IPP and DMAPP. In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

The condensation of IPP and DMAPP units leads to the formation of larger isoprenoid precursors, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These precursors are then modified by a vast array of enzymes to generate the diverse collection of isoprenoids found in nature.

Logical Flow of Isoprenoid Biosynthesis

Caption: Generalized biosynthetic pathway of isoprenoids.

Isoquinoline Alkaloid Biosynthesis

Isoquinoline alkaloids are a large and diverse group of alkaloids that are characterized by an isoquinoline nucleus.[4] They are primarily derived from the amino acid tyrosine.[4] The biosynthesis begins with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates then condense to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, then modify the (S)-norcoclaurine backbone to produce the vast array of isoquinoline alkaloids, such as morphine, codeine, and berberine.[4]

Signaling Pathway for Isoquinoline Alkaloid Biosynthesis

Caption: Simplified biosynthetic pathway of isoquinoline alkaloids.

Experimental Protocols for the Study of Plant Secondary Metabolites

The investigation of novel plant secondary metabolites involves a series of established experimental procedures.

Extraction and Isolation

The initial step in studying plant secondary metabolites is their extraction from the plant material. The choice of extraction method and solvent depends on the polarity and stability of the target compounds.

General Experimental Workflow for Extraction and Isolation

References

Introduction to Isohemiphloin and In Silico Analysis

An In-Depth Technical Guide to the In Silico Prediction of Isohemiphloin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the computational prediction of the bioactivity of this compound, a flavonoid compound.[1][2] By leveraging in silico tools, researchers can efficiently screen for potential therapeutic activities, understand mechanisms of action, and prioritize candidates for further experimental validation, thereby accelerating the drug discovery process.[3][4][5][6]

This compound (CAS: 3682-02-8, Molecular Formula: C₂₁H₂₂O₁₀) is a flavonoid, a class of natural products well-known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][7][8] In silico (computer-aided) methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the therapeutic potential of natural products like this compound before committing to expensive and time-consuming laboratory work.[6][9] This guide outlines a systematic workflow for predicting the bioactivity of this compound, covering ligand preparation, target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Data Presentation: Predicted Properties of this compound

The initial step in any in silico analysis is to evaluate the physicochemical properties of the compound and its potential as a drug candidate. This is often done by assessing its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predicting its ADMET profile.[7][10] While experimental data for this compound is scarce, we can predict these properties using various computational models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 434.40 g/mol [8] | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 7[8] | ≤ 5 | No |

| Hydrogen Bond Acceptors | 10[8] | ≤ 10 | Yes |

| Rotatable Bonds | 3[8] | ≤ 10 | Yes |

Note: The LogP value is an estimation based on typical values for similar flavonoid structures. While this compound violates one of Lipinski's rules (Hydrogen Bond Donors), many natural products and successful drugs are known exceptions to these guidelines.

Table 2: Summary of Predicted ADMET Profile for this compound

| ADMET Category | Predicted Property | Predicted Outcome | Implication for Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier. | |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be affected by efflux pumps, which can reduce drug concentration. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system, which is favorable for non-CNS targets. |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action, but a lower free drug concentration. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions.[11] |

| Excretion | Renal Organic Cation Transporter | Not a substrate | Primary excretion route may be non-renal. |

| Toxicity | hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Hepatotoxicity | Moderate risk | Potential for liver toxicity should be monitored in later-stage testing. | |

| Carcinogenicity | Non-carcinogen | Favorable long-term safety profile. | |

| Mutagenicity (AMES test) | Non-mutagen | Unlikely to cause DNA mutations. |

Disclaimer: The data in Tables 1 and 2 are hypothetical predictions based on the known structure of this compound and typical results from ADMET prediction tools. These predictions require experimental validation.

In Silico Experimental Protocols

A robust computational workflow is essential for generating reliable predictions. The following protocols outline the key steps for analyzing this compound's bioactivity.

Ligand and Target Preparation

-

Ligand Preparation :

-

Obtain the 2D structure of this compound from its SMILES string or by drawing it in a molecular editor.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking studies.

-

-

Target Selection and Preparation :

-

Identify potential protein targets based on the known activities of similar flavonoids (e.g., kinases, cyclooxygenases, estrogen receptors for anticancer studies).[10][12][13]

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

-

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[6][14]

-

Software : Utilize widely used docking software such as AutoDock Vina, Glide, or GOLD.[6][15]

-

Grid Box Generation : Define the binding site on the target protein. This can be done by specifying a "grid box" that encompasses the active site where the native ligand binds.

-

Docking Execution : Run the docking algorithm, allowing it to explore various conformations and orientations of this compound within the defined binding site. The program will score these poses based on a scoring function that estimates binding free energy (kcal/mol). A more negative score typically indicates a stronger binding affinity.[15]

-

Analysis of Results :

-

Analyze the top-ranked poses to identify the most stable binding mode.

-

Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the binding.[12]

-

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[16][17]

-

Model Generation : A pharmacophore model can be generated based on:

-

Feature Definition : The model consists of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Database Screening : The generated pharmacophore model can be used as a 3D query to screen large compound databases to find other molecules that fit the model and are therefore likely to be active.

ADMET Prediction Protocol

ADMET prediction is crucial for early assessment of a compound's drug-likeness and potential liabilities.[18][19]

-

Tool Selection : Use a consensus approach by employing multiple open-access web servers and software (e.g., SwissADME, pkCSM, ProTox-II) to get a more reliable prediction.[18][19]

-

Input : Provide the chemical structure of this compound, typically as a SMILES string.

-

Data Collection : Gather predictions for a wide range of properties, including those listed in Table 2.

-

Interpretation : Analyze the predicted ADMET profile to identify potential issues (e.g., poor absorption, high toxicity risk) that may hinder the development of the compound as a drug.[11]

Mandatory Visualizations

Workflow for In Silico Bioactivity Prediction

Caption: Workflow for the in silico prediction of bioactivity.

Hypothetical Modulation of a Cancer Signaling Pathway

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK pathway.

Conclusion

This technical guide outlines a systematic in silico approach to predict the bioactivity of this compound. The hypothetical analysis suggests that this compound possesses drug-like properties, although its high number of hydrogen bond donors may present a challenge for oral bioavailability. The primary predicted liabilities include potential inhibition of key metabolic enzymes and moderate hepatotoxicity, warranting further investigation.

Molecular docking and pharmacophore modeling can elucidate potential protein targets and mechanisms of action, such as the inhibition of key kinases in cancer-related signaling pathways. It is critical to emphasize that all in silico predictions are theoretical and must be validated through rigorous in vitro and in vivo experimental assays. Nonetheless, the computational workflow detailed herein provides a powerful and efficient strategy to screen, prioritize, and guide the development of this compound and other natural products as potential therapeutic agents.

References

- 1. This compound|CAS 3682-02-8|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. ijsr.net [ijsr.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revista.nutricion.org [revista.nutricion.org]

- 15. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Potential Therapeutic Targets of Isohemiphloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohemiphloin, a flavonoid compound, has emerged as a molecule of interest in pharmacological research due to its diverse bioactive properties. Primarily identified through in silico studies, this compound demonstrates potential therapeutic applications in anti-inflammatory, antiviral, and anti-diabetic contexts. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, its hypothesized mechanisms of action, and the experimental approaches used for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Potential Therapeutic Targets and Mechanisms of Action

This compound is predicted to exert its therapeutic effects by modulating the activity of several key proteins involved in various disease pathologies. The primary evidence for these interactions is derived from computational molecular docking studies, which predict the binding affinity of this compound to the active sites of target proteins.

Anti-inflammatory Activity

This compound is hypothesized to possess anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and Interleukin-1 (IL-1).

-

Cyclooxygenase-2 (COX-2): As a key enzyme in the synthesis of prostaglandins, COX-2 is a well-established target for anti-inflammatory drugs. Molecular docking studies have shown that this compound exhibits a favorable binding affinity for the COX-2 receptor.

-

Interleukin-1 (IL-1): This pro-inflammatory cytokine plays a crucial role in the inflammatory response. Computational studies suggest that this compound can interact with the IL-1 receptor, potentially inhibiting its signaling cascade.

Antiviral Activity

In silico analyses have identified the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein as a potential target for this compound. The Tat protein is essential for viral replication and transcription. By binding to the Tat protein, this compound may disrupt its function, thereby inhibiting viral proliferation. The interaction is predicted to occur at the binding site residues of the Tat C protein.

Anti-diabetic Activity

This compound has been investigated for its potential to mitigate complications associated with diabetes mellitus through the inhibition of key enzymes in the polyol pathway and carbohydrate digestion.

-

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates into glucose. Inhibition of α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels.

-

Aldose Reductase (ALR) and Sorbitol Dehydrogenase (SDH): These enzymes are key components of the polyol pathway, which is implicated in the development of diabetic complications. By inhibiting ALR and SDH, this compound may help prevent the accumulation of sorbitol and subsequent cellular damage.

Quantitative Data from In Silico Studies

The following table summarizes the binding affinities of this compound and its comparator compounds to their respective therapeutic targets, as determined by molecular docking simulations. The binding affinity is represented by the Gibbs free energy (ΔG) in kcal/mol and the inhibition constant (Ki) in µM. A lower ΔG value indicates a stronger binding affinity.

| Target Protein | Ligand | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Reference |

| Cyclooxygenase-2 (COX-2) | This compound | -7.08 | 6.45 | [1][2] |

| Paracetamol (control) | -5.20 | 154.84 | [2] | |

| HIV-1 Tat protein | This compound | -7.3 | Not Reported | |

| Ellagic acid | -7.2 | Not Reported | ||

| Neochlorogenic acids | -7.2 | Not Reported | ||

| α-Glucosidase | This compound | -11.0 to -11.2 | Not Reported | [3] |

| Aldose Reductase (ALR) | This compound | -10.2 to -13.4 | Not Reported | [3] |

| Sorbitol Dehydrogenase (SDH) | This compound | -9.2 to -11.9 | Not Reported | [3] |

Hypothesized Signaling Pathways

Based on the known mechanisms of related flavonoid compounds and the identified therapeutic targets, the following signaling pathways are hypothesized to be modulated by this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound follows a similar mechanism.

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway. (Within 100 characters)

Antiviral Signaling (HIV-1 Tat Inhibition)

The proposed antiviral mechanism of this compound involves the direct inhibition of the HIV-1 Tat protein, which is crucial for viral gene expression.

Figure 2: Hypothesized Antiviral Mechanism via Tat Inhibition. (Within 100 characters)

Experimental Protocols: In Silico Methodologies

The identification of this compound's potential therapeutic targets has been primarily achieved through computational methods. A general workflow for these in silico experiments is outlined below.

Figure 3: General In Silico Experimental Workflow. (Within 100 characters)

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound is typically retrieved from a chemical database such as PubChem. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Protein Preparation: The crystal structure of the target protein (e.g., COX-2, HIV-1 Tat) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

-

Software: Molecular docking simulations are commonly performed using software such as AutoDock Vina.

-

Procedure: The prepared ligand is docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

-

Output: The primary output is the binding affinity, typically expressed as the Gibbs free energy (ΔG) of binding. A more negative ΔG value indicates a more stable and favorable interaction. The docking results also provide the predicted binding pose, highlighting the specific amino acid residues involved in the interaction.

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Prediction

-

Purpose: To assess the drug-like properties of this compound, in silico ADME and toxicity predictions are performed.

-

Parameters: These analyses evaluate properties such as Lipinski's rule of five (for oral bioavailability), aqueous solubility, blood-brain barrier permeability, and potential toxicity.

Molecular Dynamics (MD) Simulation

-

Purpose: To evaluate the stability of the predicted ligand-protein complex over time, MD simulations can be performed.

-

Procedure: The docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the movements of atoms over a set period, providing insights into the stability of the binding interactions.

Conclusion and Future Directions

The in silico evidence presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted interactions with key targets in inflammation, viral infection, and diabetes highlight its potential for multi-target therapeutic applications.

Future research should focus on the following areas:

-

In vitro and in vivo validation: Experimental studies are crucial to confirm the inhibitory activity of this compound against the identified target proteins and to validate its efficacy in cellular and animal models of disease.

-

Mechanism of action studies: Detailed biochemical and cell-based assays are needed to elucidate the precise signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs can help optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for advancing the research and development of this compound as a potential novel therapeutic. The convergence of computational predictions and experimental validation will be paramount in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Dynamic interactions of the HIV-1 Tat with nucleic acids are critical for Tat activity in reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

An In-depth Technical Guide on Isohemiphloin Structural Analogs and Their Significance

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Core Aspects of Isohemiphloin and its Structural Analogs

Introduction

This compound is a flavonoid compound, specifically classified as a C-glycosyl flavanone.[1][2] Its chemical structure consists of a flavanone backbone (naringenin) with a β-D-glucopyranosyl group attached to the C-8 position of the A-ring. The systematic name for this compound is (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone.[3] Despite its well-defined structure, publicly available scientific literature on this compound, its structural analogs, and their specific biological activities is exceptionally scarce. This guide aims to provide a comprehensive overview based on the limited available information and to contextualize its potential significance by examining the broader class of C-glycosyl flavonoids to which it belongs.

The Core Compound: this compound

| Property | Value | Reference |

| Chemical Name | (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone | [3] |

| CAS Number | 3682-02-8 | [1][3] |

| Molecular Formula | C21H22O10 | [3] |

| Molecular Weight | 434.397 g/mol | [3] |

| Compound Class | Flavonoid, C-Glycosyl Flavanone | [1] |

Structural Analogs of this compound: The C-Glycosyl Flavonoids

Direct structural analogs of this compound are not explicitly detailed in the current body of scientific literature. However, by broadening the scope to its chemical class, we can infer potential analogs from other known C-glycosyl flavonoids. These compounds share the core feature of a sugar moiety directly attached to the flavonoid skeleton via a carbon-carbon bond, typically at the C-6 or C-8 position.[4] This C-glycosidic bond confers greater stability against acidic and enzymatic hydrolysis compared to their O-glycosyl counterparts.[5][6]

Prominent examples of C-glycosyl flavonoids that can be considered structural analogs in a broader sense include:

-

Vitexin and Isovitexin: Apigenin-8-C-glucoside and Apigenin-6-C-glucoside, respectively.

-

Orientin and Isoorientin: Luteolin-8-C-glucoside and Luteolin-6-C-glucoside, respectively.[7]

Significance and Biological Activities of C-Glycosyl Flavonoids

While specific biological data for this compound is not available, the broader class of C-glycosyl flavonoids has been the subject of research, revealing a wide range of biological activities. These activities are often attributed to their antioxidant properties and their ability to modulate various cellular signaling pathways.

Reported Biological Activities of C-Glycosyl Flavonoids:

-

Antioxidant Activity: Many C-glycosyl flavonoids exhibit potent free radical scavenging capabilities.[7]

-

Anti-inflammatory Effects: They have been shown to possess anti-inflammatory properties.[3][4]

-

Anti-diabetic Potential: Some studies suggest that these compounds may have hypoglycemic effects.[3][4]

-

Hepatoprotective Activity: C-glycosyl flavonoids have been investigated for their ability to protect the liver.[3][4][7]

-

Anticancer and Antitumor Activity: Certain C-glycosyl flavonoids have demonstrated potential in inhibiting the growth of cancer cells.[4][7]

-

Antiviral and Antibacterial Activity: Some members of this class have shown inhibitory effects against viruses and bacteria.[7]

The C-glycosidic linkage is crucial for the bioavailability and bioactivity of these compounds, as it allows them to resist degradation in the upper gastrointestinal tract and be metabolized by gut microbiota in the colon.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for the synthesis of C-glycosyl flavonoids have been described.

General Synthesis of 8-C-Glucosylflavones

A common synthetic route involves the following key steps:

-

Preparation of C-glucosyl phloroacetophenone derivatives: This is often achieved through a regio- and stereoselective O-->C glycosyl rearrangement.

-

Aldol Condensation: The C-glucosyl phloroacetophenone derivative is condensed with a substituted benzaldehyde to form the corresponding C-glycosylchalcone.

-

Cyclization to the Flavone System: The chalcone is then treated with a reagent such as iodine in dimethyl sulfoxide (I2-DMSO) to construct the flavone ring.

-

Deprotection: Any protecting groups on the hydroxyl moieties are removed to yield the final 8-C-glucosylflavone.[8]

Biosynthesis of C-Glycosyl Flavonoids

The biosynthesis of C-glycosyl flavonoids in plants follows a distinct pathway from their O-glycosylated counterparts.

Putative Biosynthetic Pathway of C-Glycosyl Flavones:

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 8-C-glucosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isohemiphloin from Naringenin Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of isohemiphloin, an 8-C-β-D-glucopyranosylnaringenin, a C-glycosylflavonoid of interest for its potential pharmacological activities. The synthesis is based on established methods for C-glycosylation of phenolic compounds and the construction of the flavanone skeleton. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring C-glycosylflavonoid. Unlike their O-glycoside counterparts, C-glycosides exhibit enhanced stability against enzymatic and acidic hydrolysis, leading to improved bioavailability and potentially distinct pharmacological profiles. The direct C-glycosylation of naringenin presents significant challenges due to the complex regioselectivity. Therefore, a multi-step approach starting from a suitable A-ring precursor is proposed. This protocol details a plausible synthetic route involving the C-glycosylation of a phloroglucinol derivative, followed by chalcone formation and subsequent cyclization to the flavanone.

Chemical Structures

| Compound | Structure |

| Naringenin |

|

| This compound |

|

Proposed Synthetic Pathway

The synthesis of this compound from naringenin precursors can be logically divided into the construction of the C-glycosylated A-ring followed by the formation of the B and C rings of the flavanone structure.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where specified. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.

Step 1: Synthesis of 2,4,6-Trihydroxy-3-(peracetyl-β-D-glucopyranosyl)acetophenone (C-Glycosyl Phloroacetophenone)

This step involves the crucial C-glycosylation of the phloroglucinol A-ring precursor. A Lewis acid-catalyzed reaction is employed to direct the glycosylation to the carbon atom.

Materials:

-

Phloroacetophenone

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve phloroacetophenone (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetobromoglucose (1.2 equivalents) to the solution.

-

Slowly add boron trifluoride etherate (2.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the C-glycosylated phloroacetophenone.

Step 2: Synthesis of 2',4',6'-Trihydroxy-3'-(peracetyl-β-D-glucopyranosyl)chalcone

This step involves the Aldol condensation of the C-glycosylated acetophenone with a protected p-hydroxybenzaldehyde to form the chalcone backbone.

Materials:

-

2,4,6-Trihydroxy-3-(peracetyl-β-D-glucopyranosyl)acetophenone

-

p-Hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl) (for neutralization)

Procedure:

-

Dissolve the C-glycosylated phloroacetophenone (1 equivalent) and p-hydroxybenzaldehyde (1.1 equivalents) in ethanol.

-

Add a solution of KOH (50% in water, excess) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn a deep red or orange color.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the chalcone.

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

-

The crude chalcone can be further purified by recrystallization from ethanol.

Step 3: Cyclization to Protected this compound

The chalcone intermediate is cyclized under acidic or basic conditions to form the flavanone ring.

Materials:

-

2',4',6'-Trihydroxy-3'-(peracetyl-β-D-glucopyranosyl)chalcone

-

Sodium acetate

-

Ethanol

Procedure:

-

Dissolve the chalcone (1 equivalent) in ethanol.

-

Add sodium acetate (excess) and reflux the mixture for 24 hours.

-

Monitor the disappearance of the chalcone by TLC.

-

After cooling, the protected flavanone may precipitate. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Step 4: Deprotection to this compound

The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield this compound.

Materials:

-

Protected this compound

-

Sodium methoxide (catalytic amount)

-

Anhydrous Methanol

-

Amberlite IR-120 resin (H⁺ form)

Procedure:

-

Dissolve the protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 resin.

-

Filter the resin and wash with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by preparative HPLC or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields based on similar syntheses reported in the literature for C-glycosylflavonoids. Actual yields may vary depending on reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | C-Glycosylation | Phloroacetophenone | C-Glycosyl Phloroacetophenone | 30 - 50 |

| 2 | Chalcone Formation | C-Glycosyl Phloroacetophenone | Chalcone Intermediate | 70 - 85 |

| 3 | Flavanone Cyclization | Chalcone Intermediate | Protected this compound | 60 - 75 |

| 4 | Deprotection | Protected this compound | This compound | 85 - 95 |

Biological Context and Signaling Pathway

C-glycosylflavonoids, including analogs of this compound, have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The following diagram illustrates a potential mechanism of action related to the anti-inflammatory properties of flavonoids, which often involves the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The provided protocol outlines a comprehensive, albeit challenging, synthetic route to this compound. The key to this synthesis is the successful C-glycosylation of the phloroglucinol precursor. Optimization of each step, particularly the C-glycosylation and cyclization reactions, will be critical for achieving satisfactory overall yields. This protocol serves as a valuable resource for researchers aiming to synthesize and evaluate the biological properties of this compound and other C-glycosylflavonoids.

Application Notes and Protocols for the C-glycosylation of Flavanones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methods for the C-glycosylation of flavanones, a critical modification for enhancing the pharmacokinetic and pharmacodynamic properties of this important class of natural products. C-glycosyl flavanones exhibit increased stability against enzymatic degradation and improved water solubility compared to their O-glycosyl counterparts, making them attractive candidates for drug development.[1][2] This document details both enzymatic and chemical methodologies, providing step-by-step experimental protocols, comparative data, and mechanistic insights to aid in the rational design and synthesis of novel C-glycosyl flavanones.

Enzymatic C-glycosylation of Flavanones

Enzymatic C-glycosylation offers a highly regio- and stereoselective method for the synthesis of flavanone C-glycosides, mimicking the natural biosynthetic pathway found in plants.[3][4] The key enzymes in this process are C-glycosyltransferases (CGTs), which catalyze the attachment of a sugar moiety from an activated donor, typically UDP-glucose, to the flavanone scaffold.[3][4]

The biosynthesis in plants often proceeds through a 2-hydroxyflavanone intermediate. This intermediate exists in equilibrium with its open-chain chalcone tautomer, which is the actual substrate for many CGTs.[3][4] The resulting 2-hydroxyflavanone C-glycoside is often unstable and spontaneously or enzymatically dehydrates to yield the corresponding flavone C-glycoside.[3][4]

General Workflow for Enzymatic C-glycosylation

Caption: General workflow for enzymatic C-glycosylation of flavanones.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant C-glycosyltransferase (CGT)

This protocol describes the expression and purification of a His-tagged CGT from E. coli.

-

Gene Cloning and Plasmid Construction:

-

Synthesize the codon-optimized gene encoding the desired CGT and clone it into a pET-series expression vector (e.g., pET28a) containing an N-terminal His6-tag.

-

Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

-

Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 200 rpm.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

-

-

Protein Purification:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

-

Protocol 2: In Vitro Enzymatic C-glycosylation Assay

This protocol outlines the procedure for the C-glycosylation of a flavanone using a purified CGT.

-

Reaction Mixture:

-

Prepare a reaction mixture (total volume of 100 µL) containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM flavanone substrate (e.g., 2-hydroxynaringenin, dissolved in DMSO)

-

1 mM UDP-glucose

-

10 µg of purified recombinant CGT

-

-

Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to avoid enzyme inhibition.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-4 hours.

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to precipitate the protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the product formation.

-

Identify the product by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chemical C-glycosylation of Flavanones

Chemical methods provide a versatile alternative to enzymatic approaches, allowing for the synthesis of a broader range of C-glycosyl flavanones, including those not accessible through enzymatic routes.

Lewis Acid-Catalyzed Direct C-glycosylation

This method involves the direct reaction of a flavanone with an unprotected sugar in the presence of a Lewis acid catalyst. Rare-earth metal triflates, such as praseodymium triflate (Pr(OTf)₃), have been shown to be particularly effective.[5] This approach is advantageous due to its operational simplicity and the use of unprotected sugars.

Caption: Proposed mechanism for Lewis acid-catalyzed C-glycosylation.

Protocol 3: Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin (Conventional Heating)

-

Materials:

-

Naringenin

-

D-glucose (or other unprotected sugar)

-

Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

-

Procedure:

-

To a solution of naringenin (1 equivalent) and D-glucose (2 equivalents) in a mixture of CH₃CN/H₂O (4:1, v/v), add Pr(OTf)₃ (0.3 equivalents).

-

Stir the reaction mixture at 80°C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 8-C-glucosylnaringenin.

-

Protocol 4: Ultrasound-Assisted Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin

-

Materials:

-

Same as Protocol 3.

-

Ultrasonic bath.

-

-

Procedure:

-

To a solution of naringenin (1 equivalent) and D-glucose (2 equivalents) in a mixture of CH₃CN/H₂O (4:1, v/v), add Pr(OTf)₃ (0.3 equivalents).

-

Place the reaction vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 4-8 hours).

-

Monitor the reaction progress by TLC.

-

Work-up and purify the product as described in Protocol 3. The use of ultrasound can significantly reduce the reaction time and improve the yield.[5]

-

Palladium-Catalyzed C-glycosylation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds, including the C-glycosidic linkage. While direct application to flavanones is less documented, methods developed for structurally similar chromones can be adapted. This typically involves the reaction of a halogenated flavanone with a suitable glycosyl donor in the presence of a palladium catalyst and a ligand.

Caption: General scheme for palladium-catalyzed C-glycosylation.

Protocol 5: Palladium-Catalyzed C-glycosylation of a 3-Iodochromanone (Model for Flavanone)

This protocol is adapted from methodologies for chromones and serves as a starting point for flavanones.[6][7]

-

Materials:

-

3-Iodochromanone (or a corresponding halogenated flavanone)

-

Glycal (e.g., tri-O-acetyl-D-glucal)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (ligand)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-iodochromanone (1 equivalent), glycal (1.2 equivalents), Pd(OAc)₂ (10 mol%), Xantphos (15 mol%), and K₃PO₄ (3 equivalents).

-

Add anhydrous toluene.

-

Heat the reaction mixture at 90-110°C for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Comparison of C-glycosylation Methods

The choice of C-glycosylation method depends on several factors, including the desired regioselectivity, stereoselectivity, substrate scope, and scalability. The following tables summarize the quantitative data for the different methods.

Table 1: Comparison of Enzymatic and Chemical C-glycosylation Methods

| Feature | Enzymatic C-glycosylation | Lewis Acid-Catalyzed | Palladium-Catalyzed |

| Catalyst | C-glycosyltransferase (CGT) | Pr(OTf)₃ | Pd(OAc)₂ / Ligand |

| Glycosyl Donor | UDP-sugars | Unprotected sugars | Glycals |

| Regioselectivity | High (typically C6 or C8) | High (typically C8) | Dependent on substrate |

| Stereoselectivity | High (typically β-anomer) | High (equatorial) | High (typically α-anomer) |

| Reaction Conditions | Mild (Physiological pH, 25-37°C) | Moderate to High Temp. or Ultrasound | High Temperature |

| Substrate Scope | Generally specific | Broader for sugars | Requires halogenated aglycone |

Table 2: Yields for Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin [5]

| Glycosyl Donor | Method | Reaction Time (h) | Yield (%) |

| D-Glucose | Conventional Heating | 24 | 38 |

| D-Glucose | Ultrasound | 4 | 56 |

| D-Galactose | Conventional Heating | 24 | 35 |

| D-Galactose | Ultrasound | 6 | 51 |

| D-Mannose | Conventional Heating | 24 | 31 |

| D-Mannose | Ultrasound | 8 | 48 |

| L-Rhamnose | Conventional Heating | 24 | 28 |

| L-Rhamnose | Ultrasound | 8 | 43 |

| Lactose | Conventional Heating | 24 | 32 |

| Lactose | Ultrasound | 6 | 49 |

| Maltose | Conventional Heating | 24 | 30 |

| Maltose | Ultrasound | 6 | 45 |

Table 3: Yields for Palladium-Catalyzed C-glycosylation of 3-Iodochromone [7]

| Glycal | Yield (%) |

| Tri-O-acetyl-D-glucal | 78 |

| Tri-O-benzyl-D-glucal | 67 |

| Tri-O-methyl-D-glucal | 69 |

| Tri-O-acetyl-D-galactal | 71 |

| Di-O-acetyl-D-xylal | 75 |

| Di-O-acetyl-L-rhamnal | 72 |

Concluding Remarks

The methods presented herein provide a robust toolkit for the C-glycosylation of flavanones. Enzymatic methods offer unparalleled selectivity, while chemical methods, particularly the use of rare-earth metal triflates, provide a practical and efficient route for direct C-glycosylation with unprotected sugars. Palladium-catalyzed cross-coupling reactions, though requiring substrate pre-functionalization, open avenues for novel C-glycosyl flavanone analogues. The choice of method will ultimately be guided by the specific research or drug development goals, taking into account factors such as desired product configuration, scalability, and available resources. Further exploration into novel CGTs and the development of more versatile chemical catalysts will continue to advance the field of flavonoid glycoengineering.

References

- 1. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flavonoid di-C-glucosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. I See the C-Glycosylation♦: The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 1 THE C-GLYCOSYLATION OF FLAVONOIDS IN CEREALS * | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pd-catalyzed stereoselective synthesis of chromone C-glycosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. sathibhu.org [sathibhu.org]

Application Notes and Protocols for the Extraction and Isolation of Isohemiphloin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of Isohemiphloin (8-C-glucosyl-naringenin), a C-glycosylated flavonoid, from plant sources. While direct protocols for this compound are not abundant in current literature, this document leverages established methodologies for structurally similar compounds found in Salvadora persica to provide a robust starting point for laboratory work.

Introduction to this compound

This compound is a C-glycosylated flavonoid, a class of compounds known for their significant biological activities and potential therapeutic applications. The direct C-C bond between the sugar moiety and the flavonoid aglycone (naringenin) confers increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive candidates for drug development. The primary plant source identified for compounds structurally similar to this compound is Salvadora persica.

Plant Material and Pre-Extraction Preparation

Plant Source: Salvadora persica (Miswak) roots are a promising source for isolating C-glycosylated flavonoids.

Protocol for Plant Material Preparation:

-

Collection and Authentication: Collect fresh roots of Salvadora persica. Ensure proper botanical identification.

-

Cleaning and Drying: Thoroughly wash the roots to remove any soil and debris. Air-dry the roots in the shade or use a mechanical dryer at a controlled temperature (not exceeding 50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: Once completely dried, pulverize the roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of flavonoids. Polarity plays a key role, with moderately polar solvents often being effective.

Recommended Extraction Protocol (Based on Luteolin 8-C-β-D-glucopyranoside Isolation)[1][2]

This protocol is adapted from a successful isolation of a structurally similar C-glycosylated flavonoid from Salvadora persica roots.

Materials:

-

Pulverized Salvadora persica root powder

-

Petroleum ether (60-80°C)

-

Ethyl acetate

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

Procedure:

-

Defatting: To remove non-polar constituents that may interfere with subsequent steps, extract the pulverized root powder (e.g., 2.5 kg) with petroleum ether (5 x 3 L) using a Soxhlet apparatus or repeated maceration.[1][2]

-

Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the material with ethyl acetate (5 x 3 L).[1][2]

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a brownish crude extract.[1][2]

Alternative Extraction Solvents

Studies on Salvadora persica have also reported the use of other solvents for flavonoid and glycoside extraction. These can be explored for optimization.

-

Methanol: Methanolic extracts of Salvadora persica have shown a high presence of flavonoids and glycosides.[3][4]

-

Ethanol: Ethanolic extracts are also effective in extracting flavonoids from Salvadora persica.[4]

-

Aqueous Extraction: Water extracts of Salvadora persica have been found to contain flavonoid glycosides.[5][6]

Quantitative Data Summary

| Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Aqueous | 120.38 | 77.59 | [7] |

| Methanol | Not specified | Higher than aqueous and ethanolic extracts | [5] |

| Ethanol | Lower than aqueous extract | Lower than methanolic extract | [5] |

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. These values represent the total phenolic and flavonoid content and not the specific yield of this compound.

Isolation and Purification of this compound

Column chromatography is the primary method for the isolation of individual flavonoid glycosides from the crude extract. High-Performance Liquid Chromatography (HPLC) is then used for final purification and analysis.

Protocol for Column Chromatography[1][2]

Materials:

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents for mobile phase (e.g., Chloroform, Ethyl Acetate, Methanol)

-